N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide
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Overview
Description
N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring and a diethylaminopentane side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrimidine derivative with a diethylaminopentane compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[5-(diethylamino) pentan-2-yl]-β-alaninate
- 1-(3-benzyl-1,2,4-thiadiazol-5-yl)-N-[5-(diethylamino)pentan-2-yl]pyrrolidine-2-carboxamide
Uniqueness
N-(5-diethylaminopentan-2-yl)-2,6-dioxo-3H-pyrimidine-4-carboxamide is unique due to its specific structure, which includes a pyrimidine ring and a diethylaminopentane side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
79692-37-8 |
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Molecular Formula |
C14H24N4O3 |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H24N4O3/c1-4-18(5-2)8-6-7-10(3)15-13(20)11-9-12(19)17-14(21)16-11/h9-10H,4-8H2,1-3H3,(H,15,20)(H2,16,17,19,21) |
InChI Key |
NQUYBZYJBIDUFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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